molecular formula C22H18N4O B5087911 2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole

2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B5087911
M. Wt: 354.4 g/mol
InChI Key: ISTFTATZQQNYEU-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDPIM and has a molecular formula of C23H18N4O. MDPIM is a yellowish-orange powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Mechanism of Action

The exact mechanism of action of MDPIM is not fully understood. However, it has been proposed that MDPIM exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and cell survival. MDPIM has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MDPIM has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. MDPIM has also been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using MDPIM in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. MDPIM has also been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while leaving normal cells unharmed. However, one limitation of using MDPIM in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of MDPIM. One area of research is the development of MDPIM-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of MDPIM, which could lead to the development of more potent and selective compounds. Additionally, the synthesis of MDPIM analogs could lead to the discovery of new compounds with improved therapeutic properties.

Synthesis Methods

MDPIM can be synthesized through a diazotization reaction between 2-amino-4,5-diphenylimidazole and 2-methoxyaniline. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid, which leads to the formation of the diazonium salt. The diazonium salt is then treated with sodium hydroxide to form MDPIM.

Scientific Research Applications

MDPIM has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. MDPIM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, MDPIM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(4,5-diphenyl-1H-imidazol-2-yl)-(2-methoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-27-19-15-9-8-14-18(19)25-26-22-23-20(16-10-4-2-5-11-16)21(24-22)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFTATZQQNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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